N-acetyl Dapsone D4(acute)
Description
Contextualization of N-acetyl Dapsone (B1669823) D4 within Xenobiotic Metabolism Research
Xenobiotic metabolism, the process by which the body breaks down foreign substances like drugs, is a critical area of pharmacological research. Dapsone, a sulfone antibiotic, undergoes two primary metabolic transformations in the liver: N-acetylation and N-hydroxylation. researchgate.netresearchgate.net N-acetylation, carried out by the N-acetyltransferase (NAT) enzymes, converts dapsone to N-acetyl dapsone, a less toxic metabolite. researchgate.netnih.gov The other pathway, N-hydroxylation, is mediated by cytochrome P450 enzymes and produces a potentially toxic metabolite. researchgate.netnih.gov
The balance between these two pathways can vary significantly among individuals, a phenomenon known as genetic polymorphism. koreascience.kr This variability can impact both the efficacy and toxicity of dapsone. N-acetyl Dapsone D4 is instrumental in studies designed to understand these metabolic pathways. medchemexpress.com By using a labeled version of the metabolite, researchers can accurately trace its formation and elimination, providing insights into the activity of the N-acetyltransferase enzymes. koreascience.krresearchgate.net This is particularly important for phenotyping studies, which aim to categorize individuals as slow, intermediate, or rapid acetylators. koreascience.kr
Rationale for Deuterated Analogs in Investigative Research
The use of deuterated analogs, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), is a powerful technique in modern research. wikipedia.org This substitution does not significantly alter the size, shape, or biological activity of the molecule. wikipedia.org However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference, known as the kinetic isotope effect, can slow down metabolic reactions that involve the breaking of this bond. nih.govbioscientia.de
In the context of N-acetyl Dapsone D4, its primary utility is not to alter the metabolic rate but to serve as a stable isotope-labeled internal standard in analytical methods like mass spectrometry. scioninstruments.comnih.govwikipedia.org When analyzing biological samples, a known quantity of the deuterated standard is added. jove.commsacl.org Because the deuterated and non-deuterated forms of the compound behave almost identically during sample preparation and analysis, any loss of the analyte of interest will be mirrored by a proportional loss of the internal standard. wikipedia.org This allows for highly accurate quantification of the non-deuterated N-acetyl dapsone in the sample, correcting for variations in extraction efficiency and instrument response. scioninstruments.comgmp-compliance.org This technique significantly improves the precision and reliability of pharmacokinetic studies. researchgate.netmdpi.com
Scope and Significance of N-acetyl Dapsone D4 in Academic Inquiry
The application of N-acetyl Dapsone D4 in academic research is primarily centered on its use as an internal standard for quantitative bioanalysis. nih.govcleanchemlab.com It is crucial for studies investigating the pharmacokinetics of dapsone and its metabolites. researchgate.netnih.gov For instance, researchers use it to accurately measure the concentration of N-acetyl dapsone in plasma, urine, and other biological matrices. nih.govnih.gov
These measurements are fundamental to:
Pharmacokinetic modeling: Determining key parameters such as absorption, distribution, metabolism, and excretion (ADME) of dapsone. nih.gov
Phenotyping studies: Assessing the N-acetylation capacity of individuals to predict their response to dapsone therapy. nih.govkoreascience.kr
Drug-drug interaction studies: Investigating how co-administered drugs might affect the metabolism of dapsone. researchgate.net
Bioavailability and bioequivalence studies: Comparing different formulations of dapsone. nih.gov
The availability of high-purity N-acetyl Dapsone D4 as a certified reference material ensures the accuracy and reproducibility of these studies, contributing to a deeper understanding of dapsone's pharmacology and supporting the development of safer and more effective therapeutic strategies. cleanchemlab.comlgcstandards.com
Interactive Data Tables
Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.
Properties
Molecular Formula |
C₁₄H₁₀D₄N₂O₃S |
|---|---|
Molecular Weight |
294.36 |
IUPAC Name |
N-[4-(4-aminophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i4D,5D,8D,9D |
InChI Key |
WDOCBIHNYYQINH-DOGSKSIHSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Labeling Strategies for N Acetyl Dapsone D4
Methodologies for Deuterium (B1214612) Incorporation in N-acetyl Dapsone (B1669823) Precursors
The introduction of deuterium into the N-acetyl Dapsone structure is typically achieved by labeling its precursors, primarily aniline or related aromatic amines. A common strategy involves the hydrogen-deuterium (H-D) exchange on the aromatic ring of an aniline derivative, which serves as a key building block for the dapsone backbone.
Several catalytic systems have been developed to facilitate this exchange, often utilizing deuterium oxide (D₂O) as a cost-effective and readily available deuterium source. Transition metal catalysts are frequently employed to activate the C-H bonds of the aromatic ring, enabling the substitution with deuterium.
Catalytic Hydrogen-Deuterium Exchange:
Platinum and Palladium Catalysis: Platinum-on-carbon (Pt/C) has been shown to be effective for the deuteration of aromatic rings. researchgate.netresearchgate.net Platinum catalysts generally exhibit a higher selectivity for deuteration at aromatic positions compared to palladium catalysts, which tend to favor exchange at aliphatic positions. researchgate.net For instance, a 5% Pt/C catalyst can effectively catalyze H-D exchange on various aromatic compounds using D₂O under a hydrogen atmosphere. researchgate.net
Iron Catalysis: A novel iron single-atom catalytic system (Fe-P-C SAC) has been developed for the highly efficient deuteration of (hetero)arenes with D₂O under mild conditions. nih.govacs.org This system demonstrates high regioselectivity for deuterium labeling of anilines and other electron-rich aromatic compounds. nih.gov
Manganese Catalysis: A class of heterogeneous catalysts based on manganese has been reported for practical deuterium incorporation in anilines and other electron-rich heteroaromatic substrates using D₂O as the isotope source. researchgate.net
Acid-Catalyzed Deuteration:
An alternative approach involves acid-catalyzed H-D exchange. This method can be operationally simple and cost-effective. For example, anilines can be efficiently deuterated at the ortho and/or para positions by treatment with concentrated hydrochloric acid in D₂O. nih.gov This method offers a degree of chemo- and regioselectivity, as other functional groups like aromatic methoxy groups may not facilitate deuteration under these conditions. nih.gov
The selection of a specific methodology depends on the desired labeling pattern, the scale of the synthesis, and the functional group tolerance of the precursor molecules. The following table summarizes some of the catalytic approaches for the deuteration of aniline, a key precursor for N-acetyl Dapsone D4.
| Catalyst System | Deuterium Source | Key Features |
| Platinum-on-Carbon (Pt/C) | D₂O / H₂ | High efficiency for aromatic ring deuteration. |
| Iron Single-Atom Catalyst (Fe-P-C SAC) | D₂O | High efficiency and regioselectivity under mild conditions; catalyst is recyclable. nih.govacs.org |
| Manganese-based Catalyst | D₂O | Practical for deuteration of anilines and electron-rich arenes. researchgate.net |
| Acid Catalysis (e.g., HCl) | D₂O | Operationally simple and cost-effective for regioselective deuteration. nih.gov |
Isotopic Purity Assessment and Characterization Techniques
High-Resolution Mass Spectrometry (HR-MS):
HR-MS is a powerful tool for assessing isotopic purity by accurately measuring the mass-to-charge ratio (m/z) of the labeled compound and its isotopologues. Techniques such as electrospray ionization (ESI) coupled with HR-MS can distinguish between the deuterated compound and its corresponding hydrogen-containing counterparts. mdpi.com
The general procedure for determining isotopic enrichment by MS involves:
Analysis of the natural abundance compound to determine the purity of the mass cluster.
Calculation of the theoretical isotope composition for different levels of isotopic enrichment.
Comparison of the measured isotope distribution of the labeled compound with the calculated distributions using linear regression to determine the enrichment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the location and extent of deuterium incorporation.
¹H NMR: The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum directly corresponds to the positions where hydrogen has been replaced by deuterium.
²H NMR: Deuterium NMR can be used to directly observe the signals of the incorporated deuterium atoms, confirming their presence and providing information about their chemical environment. nih.gov
A combination of ¹H and ²H NMR can provide an accurate determination of the isotopic abundance in both partially and fully labeled compounds. nih.gov
The following table outlines the primary techniques for assessing the isotopic purity of N-acetyl Dapsone D4.
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and overall isotopic enrichment by accurate mass measurement. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Identifies the sites of deuteration by observing the disappearance of proton signals. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly detects the incorporated deuterium atoms and confirms their location. nih.gov |
Optimization of Deuteration Yields for Research Scale Production
For the practical application of N-acetyl Dapsone D4 in research, it is essential to optimize the synthetic process to achieve high deuteration yields on a suitable scale. The optimization of H-D exchange reactions involves a systematic investigation of various reaction parameters.
Key Optimization Parameters:
Catalyst Selection and Loading: The choice of catalyst significantly influences the efficiency and selectivity of the deuteration reaction. For instance, platinum catalysts are generally more effective for aromatic deuteration than palladium catalysts. researchgate.net Optimizing the catalyst loading is crucial; insufficient loading can lead to low conversion, while excessive loading may not be cost-effective and could lead to side reactions.
Reaction Temperature and Time: The reaction temperature is a critical parameter that affects the rate of H-D exchange. Higher temperatures generally lead to faster reaction rates and higher deuterium incorporation, but can also promote side reactions or decomposition. lancs.ac.uk The reaction time must be sufficient to achieve the desired level of deuteration without compromising the integrity of the product.
Deuterium Source and Stoichiometry: While D₂O is a common and economical deuterium source, the efficiency of the exchange can be influenced by its concentration and the presence of co-solvents. Using a significant excess of the deuterium source is common in H-D exchange reactions to drive the equilibrium towards the deuterated product.
Reactor Design and Scale-Up: For research-scale production, moving from small-scale batch reactions to larger, more controlled reactor setups may be necessary. Continuous-flow reactors can offer advantages in terms of precise control over reaction parameters and improved efficiency for some catalytic deuteration processes. When scaling up, factors such as mass transfer and heat transfer become more critical and need to be carefully managed.
Catalyst Recycling and Sustainability:
For cost-effective and environmentally friendly production, the recyclability of the catalyst is an important consideration. Heterogeneous catalysts, such as the Fe-P-C SAC, can be recovered and reused multiple times without a significant loss of activity, which is a key advantage for larger-scale synthesis. nih.govacs.org
The table below summarizes key parameters for the optimization of deuteration yields.
| Parameter | Considerations for Optimization |
| Catalyst | Selection of an appropriate metal (e.g., Pt, Fe) and support. Optimization of catalyst loading to balance efficiency and cost. |
| Temperature | Balancing reaction rate and potential for side reactions or product degradation. lancs.ac.uk |
| Reaction Time | Ensuring sufficient time for high deuterium incorporation while minimizing exposure to harsh conditions. |
| Deuterium Source | Using an excess of D₂O to drive the reaction equilibrium. |
| Scale-Up | Considering reactor design (e.g., batch vs. continuous flow) and managing mass and heat transfer. |
Advanced Analytical Methodologies for N Acetyl Dapsone D4 Quantification and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of N-acetyl Dapsone (B1669823) D4, offering unparalleled sensitivity and selectivity.
Development of Robust LC-MS/MS Methods for N-acetyl Dapsone D4
The development of a robust LC-MS/MS method is a multi-faceted process that involves the optimization of chromatographic separation, mass spectrometric detection, and sample preparation. A rapid, simple, and sensitive isocratic reversed-phase LC-MS/MS method has been successfully developed for the simultaneous determination of Dapsone and N-acetyl Dapsone in human plasma, utilizing Dapsone D8 as an internal standard. semanticscholar.orgresearchgate.net
Method development often begins with the selection of an appropriate chromatographic column and mobile phase to achieve optimal separation of the analyte from endogenous matrix components. researchgate.net For Dapsone and its metabolites, C18 columns are frequently employed. researchgate.netnih.govjapsonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium acetate, to ensure efficient ionization. semanticscholar.orgresearchgate.net
Sample preparation is another critical step, with techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being commonly used to isolate the analytes from the biological matrix. semanticscholar.orgresearchgate.netisca.me These extraction methods aim to remove interfering substances and concentrate the sample, thereby enhancing the sensitivity and reliability of the assay. isca.me
The following table outlines typical parameters for an LC-MS/MS method for the analysis of Dapsone and its metabolites:
| Parameter | Condition |
| Chromatography | |
| Column | Chromolith C18 Hi-resolution (100mm×4.6mm ID) researchgate.net |
| Mobile Phase | Acetonitrile and 2mM Ammonium acetate researchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Ion Transitions | Dapsone: m/z 249.3→156.1, N-acetyl Dapsone: m/z 291.1→156.0, Dapsone D8 (IS): m/z 257.3→160.0 semanticscholar.orgresearchgate.net |
Ionization Techniques and Fragmentation Pathway Analysis for Deuterated Analogs
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of Dapsone and its metabolites due to its suitability for polar compounds. researchgate.net In positive ESI mode, the analytes are protonated to form [M+H]+ ions.
Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions into product ions, which are specific to the analyte's structure. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity. researchgate.net For N-acetyl Dapsone D4, the fragmentation pattern would be similar to that of N-acetyl Dapsone, but with a mass shift corresponding to the four deuterium (B1214612) atoms. The specific ion transitions monitored in an MRM experiment are crucial for the selective detection and quantification of the analyte and its deuterated internal standard.
Matrix Effects and Internal Standard Utilization in Complex Biological Matrices (Research Focus)
Biological matrices, such as plasma and urine, are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. nih.govnih.gov This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the analytical method. nih.govnih.gov
The use of a stable isotope-labeled internal standard, such as N-acetyl Dapsone D4, is the most effective way to compensate for matrix effects. clearsynth.com Since the internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. scispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be minimized.
Thorough investigation of matrix effects is a critical component of bioanalytical method validation. This is typically done by comparing the response of the analyte in the presence and absence of the biological matrix. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications (General academic relevance, inferred)
While LC-MS/MS is the predominant technique for the analysis of Dapsone and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile and thermally stable compounds. nih.govnih.gov For non-volatile compounds like N-acetyl Dapsone, derivatization is often required to increase their volatility and thermal stability. nih.gov
The use of deuterated internal standards in GC-MS is also crucial for accurate quantification, as they can correct for variability during both the derivatization and the analytical run. nih.govnih.gov However, it has been observed that analytes can sometimes have a higher mass response than their equimolar deuterated analogs in GC-MS, which could lead to quantification discrepancies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment (Research Context)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of chemical compounds, including deuterated internal standards like N-acetyl Dapsone D4. researchgate.netsigmaaldrich.com While not typically used for routine quantification in bioanalysis due to its lower sensitivity compared to mass spectrometry, NMR is invaluable for characterizing the reference standard itself. rug.nl
¹H NMR can be used to confirm the structure of the molecule and to assess its chemical purity by detecting signals from any residual non-deuterated compound or other impurities. researchgate.net For highly deuterated compounds, where the residual proton signals are weak, ²H (Deuterium) NMR can be a more effective technique for structure verification and determining the degree of deuterium enrichment. sigmaaldrich.com
The following table summarizes the applications of different analytical techniques for N-acetyl Dapsone D4:
| Analytical Technique | Primary Application | Key Considerations |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity, requires careful method development and validation. |
| GC-MS | Alternative quantification method | May require derivatization, potential for response differences between analyte and deuterated standard. |
| NMR Spectroscopy | Structural elucidation and purity assessment of the reference standard | Confirms chemical structure and isotopic enrichment, lower sensitivity than MS. |
Method Validation and Quality Control for N-acetyl Dapsone D4 Bioanalysis in Research
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. moh.gov.bwfda.govslideshare.net Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. fda.goviqvia.comoutsourcedpharma.com
The key parameters that are evaluated during method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.compreprints.org
Accuracy: The closeness of the measured value to the true value. japsonline.comthaiscience.info
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. japsonline.comthaiscience.info
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. japsonline.comjapsonline.com
Recovery: The efficiency of the extraction procedure. japsonline.comisca.me
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. dissolutiontech.com
Quality control (QC) samples at different concentration levels are analyzed with each batch of study samples to ensure the continued validity of the analytical method. slideshare.net The results of the QC samples must fall within predefined acceptance criteria for the data to be considered reliable.
Pharmacokinetic Investigations of N Acetyl Dapsone D4 in Preclinical and in Vitro Models
Absorption and Distribution Dynamics of N-acetyl Dapsone (B1669823) D4 in Animal Models
N-acetyl dapsone, also known as monoacetyldapsone (B194098) (MADDS), is a primary metabolite of dapsone. Therefore, its appearance in systemic circulation is predicated on the absorption of the parent drug. Following oral administration in animal models such as rats, dapsone is readily absorbed, with peak plasma concentrations being reached approximately 1 to 4 hours post-dose. nih.govsymbiosisonlinepublishing.com Once absorbed, dapsone is distributed into most tissues, with an estimated volume of distribution of 1.5 L/kg. bohrium.com
The metabolite, N-acetyl dapsone, is formed post-absorption via metabolism in the liver and other tissues. nih.gov Its distribution is characterized by very high plasma protein binding, which is near-complete. bohrium.com This extensive binding limits its distribution into tissues compared to the parent drug. Dapsone itself is about 70-90% bound to plasma proteins. bohrium.com
It is critical to note that studies on absorption and distribution are conducted by administering dapsone, not N-acetyl Dapsone D4. The deuterated compound is utilized ex vivo during the analytical phase. It is added to biological samples (e.g., plasma) to serve as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the N-acetyl dapsone formed in vivo. researchgate.net
Metabolic Transformation and Elimination Pathways of N-acetyl Dapsone D4 in Hepatic and Renal Research Models
The metabolic fate of dapsone is complex, involving a balance between two primary pathways: N-acetylation to form N-acetyl dapsone and N-hydroxylation to form dapsone hydroxylamine (B1172632) (DDS-NOH). nih.gov N-acetyl dapsone is not simply an inactive end-product; it is part of a dynamic metabolic system.
In hepatic and renal models, N-acetyl dapsone can undergo further biotransformation. It can be N-hydroxylated to form monoacetyldapsone hydroxylamine (MADDS-NOH). researchgate.net Additionally, research in rodent liver microsomes has shown that N-acetyl dapsone can be deacetylated, converting it back to the parent drug, dapsone. nih.govebi.ac.uk
Elimination of dapsone and its metabolites, including N-acetyl dapsone, occurs primarily through the kidneys. fda.gov These compounds are often conjugated with glucuronic acid to form more water-soluble metabolites before being excreted in the urine. bohrium.comnih.gov Approximately 70-85% of a dapsone dose is eliminated as metabolites. nih.gov
Role of Cytochrome P450 Enzymes in N-acetyl Dapsone D4 Biotransformation
The N-hydroxylation of both dapsone and N-acetyl dapsone is a critical pathway mediated by the cytochrome P450 (CYP) enzyme system. This pathway is significant because the hydroxylamine metabolites are implicated in the hematological toxicity associated with dapsone therapy. researchgate.netmhmedical.com
Studies using rat liver microsomes have identified specific CYP isoforms responsible for the N-hydroxylation of N-acetyl dapsone. Research indicates that constitutive enzymes CYP2C6 and/or CYP2C11, as well as the inducible enzyme CYP3A1, are capable of catalyzing the hydroxylation of both dapsone and N-acetyl dapsone. nih.gov In human liver microsomes, the isoenzymes primarily responsible for the oxidation of dapsone are reported to be CYP2C19, with minor contributions from CYP2B6, CYP2D6, and CYP3A4. researchgate.netmhmedical.comdrugbank.com It is inferred that these same enzymes are involved in the biotransformation of N-acetyl dapsone.
Contribution of Other Metabolic Enzymes to N-acetyl Dapsone D4 Fate
Beyond the CYP450 system, other enzymes play a pivotal role in the metabolism of dapsone and N-acetyl dapsone. The formation of N-acetyl dapsone from dapsone is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2). researchgate.netnih.gov The activity of NAT2 is subject to genetic polymorphism, which segregates individuals into "slow" and "rapid" acetylator phenotypes. koreascience.kr This genetic variation significantly influences the ratio of N-acetyl dapsone to dapsone in the plasma. nih.gov
Enzymes are also responsible for the deacetylation of N-acetyl dapsone back to dapsone, a reaction observed in human liver microsomes that occurs through an NADPH-independent mechanism. nih.gov Finally, for elimination, metabolites are conjugated by uridine (B1682114) diphosphate (B83284) (UDP)-glucuronosyltransferase (UGT) to facilitate their excretion in urine and bile. nih.gov
Metabolite Profiling and Identification Using Deuterated Standards
Accurate metabolite profiling is essential for pharmacokinetic studies. Stable isotope-labeled compounds, such as N-acetyl Dapsone D4, are considered the gold standard for use as internal standards in quantitative LC-MS/MS methods. researchgate.netresearchgate.net
The principle behind using a deuterated standard is that it is chemically identical to the analyte (N-acetyl dapsone) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). texilajournal.com This property allows it to be distinguished from the analyte by the mass spectrometer. During analysis, a known quantity of N-acetyl Dapsone D4 is added to each biological sample before processing. Because the deuterated standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. texilajournal.comlcms.cz By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification of the metabolite's concentration in the original sample can be achieved. researchgate.net
Isotope Effects on the Pharmacokinetics and Metabolism of N-acetyl Dapsone D4
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org A primary deuterium KIE occurs when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. libretexts.org Since a carbon-deuterium (C-D) bond is stronger than a C-H bond, it requires more energy to break, leading to a slower reaction rate. wikipedia.org
In drug metabolism, the KIE is particularly relevant for reactions catalyzed by cytochrome P450 enzymes, which often involve the cleavage of a C-H bond. nih.gov Medicinal chemists have intentionally used this effect to slow the metabolism of certain drugs, thereby improving their pharmacokinetic profiles. nih.gov
While no specific studies have been published on the KIE of N-acetyl Dapsone D4 itself, the theoretical principle applies. If N-acetyl Dapsone D4 were administered in vivo, its metabolism via CYP-mediated hydroxylation could potentially be slower than that of its non-deuterated counterpart, assuming the C-H bond being cleaved was one of the sites of deuteration. This potential for altered metabolism is a key consideration in the design and use of deuterated compounds, both as analytical standards and as potential therapeutic agents. sigmaaldrich.com
Acute Exposure Pharmacokinetic Studies in Research Models
Acute, or single-dose, pharmacokinetic studies in animal models provide fundamental data on a drug's absorption, distribution, metabolism, and elimination. Several such studies have been conducted for dapsone in Sprague-Dawley rats.
In one representative study, male Sprague-Dawley rats were administered a single oral dose of dapsone at 12 mg/kg. symbiosisonlinepublishing.com The resulting pharmacokinetic parameters were calculated and provide insight into the acute exposure profile of both dapsone and, by extension, its primary metabolite, N-acetyl dapsone. Following oral administration, dapsone was absorbed rapidly, with Tmax values ranging from 0.25 to 4 hours. symbiosisonlinepublishing.com The elimination half-life was found to be high, ranging from 4.33 to 5.79 hours. symbiosisonlinepublishing.com While this specific study focused on the parent drug, the data are foundational for understanding the subsequent formation and kinetics of N-acetyl dapsone.
| Parameter | Value (Mean) | Description |
|---|---|---|
| Cmax (ng/mL) | ~5330 - 5540 | Maximum observed plasma concentration. |
| Tmax (h) | 0.25 - 4 | Time to reach maximum plasma concentration. |
| t½ (h) | 4.33 - 5.79 | Elimination half-life. |
| Vd (L/kg) | ~1.4 | Apparent volume of distribution, indicating moderate tissue distribution. |
| CL (mL/min/kg) | ~3.72 - 5.09 | Clearance, indicating the rate of drug removal from the body. |
These acute studies are essential for establishing the basic pharmacokinetic profile, which informs further preclinical and clinical development.
Mechanistic Studies and Biochemical Interactions of N Acetyl Dapsone D4 in Research Systems
Investigation of N-acetyl Dapsone (B1669823) D4 Interactions with Cellular Components in In Vitro Models
In vitro research systems provide a controlled environment to investigate the interactions of compounds with specific cellular elements. Studies on Dapsone and its metabolites, which inform the expected interactions of N-acetyl Dapsone D4, have revealed engagement with several cellular components, primarily related to immune cells and metabolic enzymes.
The parent compound, Dapsone, is known to interact directly with immune cells, particularly neutrophils and eosinophils. aocd.org A key interaction is the inhibition of the myeloperoxidase-peroxide halide-mediated cytotoxic system within neutrophils. nih.gov This action prevents the excessive production of reactive oxygen species, thereby mitigating cellular injury during inflammatory responses. aocd.orgpatsnap.com
Metabolic activation is a critical aspect of the cellular interactions of the Dapsone family of compounds. In vitro models using human liver microsomes have shown that Dapsone can be bioactivated into dapsone hydroxylamine (B1172632), a cytotoxic metabolite. nih.gov This metabolite has been observed to cause cell death in human mononuclear leukocytes and to bind irreversibly to cellular components. nih.gov Further studies using normal human dermal fibroblasts have demonstrated that the hydroxylamine metabolites of both Dapsone and N-acetyl Dapsone can lead to protein haptenation—the covalent binding of the reactive molecule to proteins, which can trigger immune responses. researchgate.net
The enzymes responsible for metabolizing Dapsone are key cellular components in its mechanism of action. N-acetyltransferase (NAT) enzymes, found in liver and red blood cells, are responsible for the acetylation of Dapsone to form N-acetyl Dapsone. researchgate.net Conversely, Cytochrome P450 (CYP) enzymes mediate the N-hydroxylation pathway, which produces the reactive hydroxylamine metabolites. nih.govresearchgate.net
Table 1: Summary of Cellular Interactions in In Vitro Models
| Cellular Component | Interacting Compound(s) | Observed Interaction/Effect | Reference |
|---|---|---|---|
| Neutrophils | Dapsone | Inhibition of the myeloperoxidase-peroxide halide system. | nih.gov |
| Mononuclear Leukocytes | Dapsone Hydroxylamine (Metabolite) | Induction of cytotoxicity. | nih.gov |
| Human Dermal Fibroblasts | Hydroxylamine Metabolites of Dapsone & N-acetyl Dapsone | Induction of protein haptenation and oxidative stress. | researchgate.net |
| Liver Microsomes (CYP Enzymes) | Dapsone, N-acetyl Dapsone | N-hydroxylation to form reactive hydroxylamine metabolites. | nih.govresearchgate.net |
| Hepatocytes, Red Blood Cells (NAT Enzymes) | Dapsone | N-acetylation to form N-acetyl Dapsone. | researchgate.net |
Elucidation of Potential Biochemical Pathways Modulated by N-acetyl Dapsone D4 in Experimental Systems
The biochemical pathways modulated by N-acetyl Dapsone D4 are understood through the study of its parent compound, Dapsone, which has well-defined effects on microbial metabolic pathways and host inflammatory pathways.
The primary antibacterial mechanism of Dapsone involves the inhibition of the folic acid synthesis pathway in susceptible bacteria, such as Mycobacterium leprae. nih.govpatsnap.com Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase. wikipedia.orgdrugbank.com It competes with the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a crucial precursor for nucleic acid synthesis. wikipedia.org This bacteriostatic action effectively halts bacterial replication. patsnap.com The acetylated form, N-acetyl Dapsone, is generally considered to have significantly less activity in this pathway.
In addition to its antimicrobial effects, Dapsone modulates host inflammatory pathways. Its ability to inhibit myeloperoxidase in neutrophils prevents the enzyme from producing hypochlorous acid, a potent oxidant that contributes to tissue damage during inflammation. wikipedia.org This mechanism is central to its anti-inflammatory properties. aocd.org Research also suggests that Dapsone can inhibit lysosomal enzymes and interfere with the production of prostaglandins (B1171923) and leukotrienes, further dampening the inflammatory cascade. aocd.org
The metabolic pathway of Dapsone itself is a critical area of study. In the liver, Dapsone undergoes two primary transformations: N-acetylation via N-acetyltransferase (NAT) to form N-acetyl Dapsone, and N-hydroxylation via Cytochrome P450 enzymes to form dapsone hydroxylamine. nih.govresearchgate.net N-acetyl Dapsone can also be hydroxylated to form monoacetyl dapsone hydroxylamine. researchgate.net Importantly, the acetylation process is reversible, with N-acetyl Dapsone being deacetylated back to Dapsone, creating an equilibrium between the parent drug and its metabolite. caymanchem.com
Comparison of N-acetyl Dapsone D4 Biochemical Activity with N-acetyl Dapsone and Dapsone in Research Models
A comparative analysis of N-acetyl Dapsone D4, N-acetyl Dapsone, and Dapsone highlights the distinct roles of the parent drug and its metabolite, while underscoring the specific function of the deuterated analog in research.
N-acetyl Dapsone D4 vs. N-acetyl Dapsone: The biochemical activity of N-acetyl Dapsone D4 is, for mechanistic purposes, identical to that of N-acetyl Dapsone. The substitution of hydrogen with deuterium (B1214612) atoms does not typically alter the molecule's interaction with enzymes or receptors in a biologically significant way. Its increased mass is exploited in analytical techniques to differentiate it from the naturally occurring, non-labeled compound, allowing it to serve as a precise internal standard for quantification. cenmed.com
Dapsone vs. N-acetyl Dapsone: The biochemical activities of Dapsone and its major metabolite, N-acetyl Dapsone, are markedly different.
Antibacterial Activity: Dapsone is the pharmacologically active agent against bacteria. Its structural similarity to PABA allows it to inhibit bacterial dihydropteroate synthase and block folate synthesis. drugbank.com The acetylation of one of Dapsone's amino groups to form N-acetyl Dapsone significantly reduces this inhibitory activity.
Anti-Inflammatory Activity: The anti-inflammatory effects of Dapsone are primarily attributed to the parent molecule's ability to inhibit neutrophil myeloperoxidase. patsnap.comwikipedia.org While the specific anti-inflammatory potential of N-acetyl Dapsone is less characterized, the primary activity resides with the parent compound.
Metabolism and Bioactivation: Dapsone is the substrate for both acetylation (detoxification or metabolic conversion) and hydroxylation (bioactivation). researchgate.net N-acetyl Dapsone is the product of acetylation and can also undergo hydroxylation to form a reactive hydroxylamine metabolite (monoacetyl dapsone hydroxylamine). researchgate.net In vitro studies comparing the hydroxylamine metabolites of both Dapsone and N-acetyl Dapsone have found them to be equipotent in their ability to induce methemoglobin formation, a marker of hematologic toxicity. researchgate.net
Table 2: Comparative Biochemical Activities
| Biochemical Activity/Property | Dapsone | N-acetyl Dapsone | N-acetyl Dapsone D4 |
|---|---|---|---|
| Primary Role | Active antibacterial and anti-inflammatory agent. | Major metabolite of Dapsone. | Stable isotope-labeled internal standard for research. |
| Inhibition of Dihydropteroate Synthase | Active inhibitor. | Significantly less active or inactive. | Considered inactive (same as N-acetyl Dapsone). |
| Inhibition of Myeloperoxidase | Active inhibitor. | Activity is not well-defined but presumed lower than Dapsone. | Considered to have low activity (same as N-acetyl Dapsone). |
| Substrate for N-acetylation (NAT) | Yes | No (is the product) | No (is the product) |
| Substrate for N-hydroxylation (CYP450) | Yes | Yes | Yes |
| Formation of Reactive Metabolites | Forms dapsone hydroxylamine. | Forms monoacetyl dapsone hydroxylamine. | Forms deuterated monoacetyl dapsone hydroxylamine. |
Applications of N Acetyl Dapsone D4 As a Research Probe and Internal Standard
Utilization in Bioanalytical Method Development and Validation for Dapsone (B1669823) Metabolites
The development of robust bioanalytical methods is fundamental for accurately characterizing the pharmacokinetic profile of a drug. N-acetyl Dapsone D4 is an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify dapsone and its primary metabolite, N-acetyl dapsone, in biological samples like human plasma. researchgate.netisca.me The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis because it shares nearly identical physicochemical properties with the analyte of interest. isca.me This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, as well as comparable recovery during sample extraction. isca.me
In a typical method, a known concentration of N-acetyl Dapsone D4 (or a similar deuterated standard like Dapsone D8) is added to plasma samples at the beginning of the preparation process. isca.me Following extraction, the samples are analyzed by LC-MS/MS. The detector monitors specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. researchgate.net Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which corrects for variations during sample processing and analysis.
Validation of these methods is performed according to regulatory guidelines, assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, and stability. researchgate.netisca.me The inclusion of N-acetyl Dapsone D4 ensures the reliability and reproducibility of the data generated, which is crucial for pharmacokinetic studies, including the determination of acetylation phenotypes. researchgate.net
| Validation Parameter | Description | Typical Acceptance Criteria | Role of N-acetyl Dapsone D4 |
|---|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | Ensures consistent response ratio across the calibration range. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) | Corrects for systematic errors in sample preparation and analysis. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Minimizes variability introduced during the analytical process. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible across concentration levels. | Analyte and IS should have similar recovery; ratio normalizes for extraction losses. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should be consistent. | Compensates for ion suppression or enhancement caused by biological matrix components. |
Role in Investigating Drug-Drug Interactions at the Metabolic Level in Research Models
Investigating the potential for drug-drug interactions (DDIs) is a critical step in drug development. Metabolic DDIs often occur when one drug inhibits or induces the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, affecting the clearance of a co-administered drug. nih.gov Dapsone is metabolized hepatically by CYP enzymes, including CYP2E1, CYP2C9, and CYP3A4. nih.gov
In research models, such as in vitro incubations with human liver microsomes or preclinical animal studies, N-acetyl Dapsone D4 is used as an internal standard to accurately quantify the formation or depletion of dapsone and its metabolites. By providing precise measurements, it allows researchers to determine if a co-incubated or co-administered investigational drug alters the metabolic pathway of dapsone. For instance, in a CYP inhibition assay, a decrease in the formation of a dapsone metabolite in the presence of a test compound would indicate an inhibitory interaction. The stable isotope-labeled internal standard ensures that any observed change is due to the interaction and not analytical variability. This approach is essential for characterizing the inhibitory profile of new chemical entities and predicting their potential for causing clinical DDIs.
Application in Determining Absolute Bioavailability and Clearance in Preclinical Studies
Absolute bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. The gold-standard method for determining this involves administering the drug via both intravenous (IV) and extravascular (e.g., oral) routes. Stable isotope-labeled compounds like N-acetyl Dapsone D4 are instrumental in streamlining these studies in preclinical models. bohrium.com
In a common study design, a "cassette" dose is administered, where the unlabeled drug is given orally, and a microdose of the stable isotope-labeled version is given intravenously at the same time. Blood samples are then collected over time and analyzed using LC-MS/MS. The mass spectrometer can distinguish between the unlabeled drug absorbed from the gut and the labeled drug from the IV injection. By using N-acetyl Dapsone D4 as an internal standard for the quantification of both species, researchers can accurately determine their respective concentration-time profiles from a single set of samples in a single experiment.
This technique allows for the direct calculation of absolute bioavailability by comparing the area under the curve (AUC) of the oral dose to the AUC of the IV dose. It also provides precise data on clearance, volume of distribution, and other critical pharmacokinetic parameters, reducing inter-animal variability and the number of animals required for the study. bohrium.com
Use in High-Throughput Screening and In Vitro ADME Studies (Research Context)
In modern drug discovery, thousands of compounds are synthesized and evaluated for their potential as drug candidates. High-throughput screening (HTS) of absorption, distribution, metabolism, and excretion (ADME) properties is essential for quickly identifying compounds with favorable pharmacokinetic profiles. nih.govnih.gov These in vitro assays, such as metabolic stability, plasma protein binding, and cell permeability, are often automated and generate a large number of samples for analysis. cell4pharma.comwaters.com
The use of N-acetyl Dapsone D4 as an internal standard is critical in this high-throughput context. waters.com In metabolic stability assays using liver microsomes, for example, the disappearance of a parent drug over time is monitored. Adding N-acetyl Dapsone D4 to every well of a 96-well plate before stopping the reaction and processing the samples ensures that the quantification of the remaining parent drug is accurate and precise, even with rapid and automated liquid handling and analysis. waters.com This minimizes well-to-well variability and allows for reliable ranking of compounds based on their metabolic stability, a key predictor of in vivo clearance. The robustness provided by stable isotope-labeled internal standards is a cornerstone of efficient and effective HTS ADME workflows. nih.gov
Isotope Dilution Mass Spectrometry for Precise Quantification of Related Analytes
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantifying a compound in a complex matrix. nih.gov It is considered a definitive or reference measurement procedure. The principle of IDMS relies on the addition of a known amount of a stable isotope-labeled version of the analyte—such as N-acetyl Dapsone D4 for the quantification of N-acetyl dapsone—to the sample. nih.gov
After the labeled standard is added and has fully equilibrated with the endogenous, unlabeled analyte, the sample undergoes extraction and purification. The key to IDMS is that any subsequent loss of the analyte during sample workup will be accompanied by a proportional loss of the labeled standard. The final measurement is the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard. Because the amount of the added standard is precisely known, this ratio allows for a highly accurate calculation of the original concentration of the analyte, effectively canceling out errors from extraction inefficiency and matrix effects. nih.govnih.gov This makes IDMS, facilitated by compounds like N-acetyl Dapsone D4, an invaluable tool for applications requiring exact quantification, such as the certification of reference materials or in clinical chemistry. nih.gov
Computational and in Silico Modeling of N Acetyl Dapsone D4
Molecular Docking and Dynamics Simulations for Enzyme Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as N-acetyl Dapsone (B1669823) D4, and a target protein, typically an enzyme. These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Dapsone and its derivatives, docking studies have been instrumental in understanding their interaction with enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway and a target for sulfonamide drugs. nih.govnih.gov These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. While specific docking studies on N-acetyl Dapsone D4 are not prevalent in the literature, the methodology would be directly applicable. The process involves preparing the 3D structures of the ligand and the target enzyme, followed by a conformational search to find the best binding pose, which is then scored based on binding energy.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the N-acetyl Dapsone D4-enzyme complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. biorxiv.org This technique can validate the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov For instance, simulations can show how the deuterated phenyl ring of N-acetyl Dapsone D4 settles into a binding pocket and how its interactions with surrounding amino acid residues evolve. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are used to assess the stability and dynamics of the complex. biorxiv.org The binding free energy, a critical determinant of ligand potency, can also be calculated from MD trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov
| Computational Technique | Objective | Key Outputs | Relevance to N-acetyl Dapsone D4 |
| Molecular Docking | Predicts the preferred binding orientation of the ligand in the enzyme's active site. | Binding pose, docking score (estimated binding affinity), key interacting residues. | Predicts how it interacts with metabolizing enzymes (e.g., NATs, CYPs) or potential off-targets. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior and stability of the ligand-enzyme complex. | Complex stability (RMSD), residue flexibility (RMSF), hydrogen bond patterns, binding free energy. | Assesses the stability of the predicted binding mode and provides a more accurate estimation of binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Related Deuterated Analogs (If applicable for mechanistic insights)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of compounds with their observed activities. nih.gov These models are valuable for predicting the activity of new, untested compounds and for providing insights into the structural features that are important for biological activity. mdpi.com
While specific QSAR studies focusing on deuterated analogs of N-acetyl Dapsone are not widely published, the principles of QSAR can be applied to understand the mechanistic implications of deuteration. Studies on various Dapsone derivatives have successfully employed QSAR to model their antibacterial or antifungal activities. research-advances.orgsciepub.com These studies typically use descriptors related to electronic properties (e.g., electronegativity, dipole moment), steric properties, and hydrophobicity. research-advances.orgsciepub.com
For deuterated analogs like N-acetyl Dapsone D4, a QSAR study could provide mechanistic insights in several ways. Deuteration can subtly alter molecular properties, such as bond vibrational frequencies and, consequently, metabolic stability, which can be captured by specific quantum chemical descriptors. By building a QSAR model that includes both deuterated and non-deuterated analogs, it would be possible to quantify the effect of deuterium (B1214612) substitution on biological activity. If the model shows that descriptors related to metabolic stability are significant predictors of activity, it would provide evidence that the therapeutic or toxicological profile is influenced by the kinetic isotope effect. This approach helps in understanding whether the improved profile of a deuterated drug is due to altered metabolism or other factors like changes in receptor binding affinity.
| QSAR Model Parameter | Description | Example Descriptors | Potential Insight for Deuterated Analogs |
| Dependent Variable | The biological activity or property to be predicted (e.g., IC50, Ki). | Enzyme inhibition, metabolic rate. | Predicting how deuteration affects the therapeutic activity or rate of metabolism. |
| Independent Variables (Descriptors) | Numerical values that characterize the molecular structure. | Electronic (dipole moment), Topological (connectivity indices), Quantum Mechanical (HOMO/LUMO energies). | Identifying which molecular properties, altered by deuteration, are key for the compound's activity. |
| Statistical Model | The mathematical equation linking descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | Quantifying the contribution of deuteration to the overall activity profile of the molecule. |
In Silico Prediction of Metabolic Hot Spots and Isotope Effects
In silico tools play a crucial role in predicting the metabolic fate of drug candidates early in the discovery process. eurekaselect.comdntb.gov.ua These methods can identify potential sites of metabolism ("metabolic hot spots") on a molecule, which helps in designing compounds with improved pharmacokinetic profiles. For N-acetyl Dapsone D4, these predictions are particularly important for understanding how deuteration may alter its metabolism compared to its non-deuterated counterpart, N-acetyl Dapsone.
The metabolism of Dapsone itself involves N-acetylation to form N-acetyl Dapsone and N-hydroxylation, a pathway mediated by cytochrome P450 (CYP) enzymes that can lead to toxic metabolites. nih.govnih.govnih.gov In silico metabolism prediction tools, which can be ligand-based or structure-based, can model these transformations. eurekaselect.com Ligand-based methods use databases of known metabolic reactions to predict transformations for new compounds, while structure-based methods involve docking the compound into the active sites of CYP enzymes to determine the most likely sites of oxidation. For N-acetyl Dapsone D4, these tools could predict the likelihood of further metabolism, such as hydroxylation on the phenyl rings.
The presence of deuterium atoms at specific positions in N-acetyl Dapsone D4 introduces the potential for a kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.gov In drug metabolism, a primary KIE occurs when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a metabolic reaction. Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which requires more energy to break. This can significantly slow down the rate of metabolism at that specific position.
| In Silico Prediction | Methodology | Application to N-acetyl Dapsone D4 |
| Metabolic Hot Spot Prediction | Utilizes knowledge-based systems or docking into metabolizing enzymes (e.g., CYPs). | Identifies which atoms on the molecule are most susceptible to metabolic transformation (e.g., hydroxylation). |
| Kinetic Isotope Effect (KIE) Prediction | Quantum mechanical calculations of transition state structures and vibrational frequencies for C-H vs. C-D bond cleavage. | Quantifies the expected reduction in the rate of metabolism at the site of deuteration on the phenyl ring. |
Future Research Directions and Emerging Methodologies for N Acetyl Dapsone D4
Integration with Omics Technologies in Mechanistic Research
The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—stands to revolutionize the understanding of N-acetyl Dapsone (B1669823) D4's biological role. As the primary metabolite of Dapsone, its mechanistic actions, particularly concerning anti-inflammatory effects, are of significant interest. nih.gov Mechanistic studies on the parent compound, Dapsone, have demonstrated its ability to suppress the production of specific cytokines in response to inflammatory stimuli in human keratinocytes and monocytes. nih.gov Future research can leverage omics to dissect these and other pathways with greater precision.
By using N-acetyl Dapsone D4 in advanced cellular models, transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles, identifying networks and signaling cascades modulated by the compound. Proteomics would subsequently confirm these findings at the protein level, quantifying changes in protein expression and post-translational modifications. Furthermore, metabolomics can provide a snapshot of the metabolic state of the cell or organism in response to N-acetyl Dapsone D4, uncovering downstream effects and potential off-target interactions. This multi-omics approach will be crucial for building comprehensive models of the compound's mechanism of action, moving beyond single-target hypotheses to a systems-level understanding.
Table 1: Potential Omics Applications in N-acetyl Dapsone D4 Research
| Omics Technology | Research Question | Potential Findings |
| Transcriptomics | Which genes are differentially expressed in immune cells upon exposure to N-acetyl Dapsone D4? | Identification of modulated inflammatory pathways (e.g., NF-κB, MAPK signaling) and regulatory networks. |
| Proteomics | How does N-acetyl Dapsone D4 alter the cellular proteome and specific protein modifications? | Quantification of key inflammatory mediators, enzymes, and structural proteins; identification of phosphorylation or acetylation changes. |
| Metabolomics | What are the global metabolic shifts induced by N-acetyl Dapsone D4 in target tissues? | Discovery of altered endogenous metabolite levels, providing insights into cellular energy status and downstream functional consequences. |
Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity
N-acetyl Dapsone D4 serves as a stable isotope-labeled internal standard, which is critical for the development of highly sensitive and specific bioanalytical methods. acanthusresearch.com Its primary application is in quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of novel analytical platforms aims to push the limits of detection and quantification even further, enabling more precise pharmacokinetic and metabolic studies.
Future advancements will likely focus on coupling advanced separation techniques, such as microflow or nanoflow liquid chromatography, with next-generation mass spectrometers. These platforms offer enhanced ionization efficiency and reduced matrix effects, leading to lower limits of quantification (LLOQ). Such sensitivity is vital for studies involving microdosing or for accurately measuring metabolite concentrations in tissues with low perfusion. Additionally, the integration of high-resolution mass spectrometry (HRMS) can facilitate simultaneous quantification and qualitative metabolite identification, helping to uncover previously unknown metabolic products in complex biological matrices.
Table 2: Comparison of Current and Emerging Analytical Platforms
| Feature | Current Standard (LC-MS/MS) | Emerging Platforms (Microflow LC-HRMS) |
| Sensitivity | Nanogram to picogram per mL range | Picogram to femtogram per mL range |
| Specificity | High (based on precursor/product ion transitions) | Very High (based on accurate mass measurement) |
| Sample Volume | Microliter range | Nanoliter to low microliter range |
| Data Richness | Targeted quantification | Untargeted screening and quantification |
| Application | Routine pharmacokinetic analysis | Microdosing, tissue analysis, metabolite discovery |
Exploration of N-acetyl Dapsone D4 in Advanced In Vitro Organ-on-a-Chip Systems
Organ-on-a-chip (OOC) systems are microfluidic devices that recreate the multicellular architecture, tissue-tissue interfaces, and mechanical microenvironments of human organs. cornell.eduiastate.edu These models offer a significant advantage over traditional 2D cell cultures by providing a more physiologically relevant context for studying drug metabolism and effects. hubspotusercontent-eu1.netnih.gov Exploring N-acetyl Dapsone D4 in OOC systems, particularly liver-on-a-chip and skin-on-a-chip models, holds immense potential.
A liver-on-a-chip, which co-cultures primary human hepatocytes with other liver cell types, can be used to investigate the metabolism of Dapsone to N-acetyl Dapsone D4 and subsequent metabolic steps in a dynamic, perfused system that better mimics in vivo conditions. iastate.edu This allows for a more accurate assessment of metabolic stability and the formation of other potential metabolites. Similarly, a skin-on-a-chip model could be used to study the local anti-inflammatory effects of N-acetyl Dapsone D4, providing insights into its pharmacodynamics in a complex, multi-layered tissue environment. These advanced models can bridge the gap between simple in vitro assays and human clinical studies, improving the prediction of human responses. cornell.edumq.edu.au
Potential for N-acetyl Dapsone D4 in Tracing Novel Metabolic Pathways
As a deuterated (D4) isotopologue of N-acetyl Dapsone, the compound is an ideal tool for metabolic tracing studies. acanthusresearch.com The stable isotope label allows its metabolic fate to be distinguished from the endogenous pool of related molecules. The metabolism of the parent drug, Dapsone, occurs primarily via N-acetylation to form Monoacetyl dapsone (N-acetyl Dapsone) and N-hydroxylation. researchgate.net However, the complete downstream metabolic network may not be fully elucidated.
Q & A
Q. How can researchers differentiate N-acetyl Dapsone D4 from its non-deuterated analogs and other metabolites in experimental settings?
Methodological Answer:
- Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns to distinguish the deuterium-labeled N-acetyl Dapsone D4 from its non-labeled counterpart.
- Validate results with reference standards (e.g., HY-G0016S) and confirm purity (>98%) via nuclear magnetic resonance (NMR) spectroscopy .
- Cross-reference retention times and isotopic peaks with databases like NIST Chemistry WebBook for structural verification .
Q. What are the established protocols for synthesizing and characterizing N-acetyl Dapsone D4 in vitro?
Methodological Answer:
- Deuterium labeling typically involves replacing hydrogen atoms in the acetyl group of Dapsone with deuterium via catalytic exchange or custom synthesis.
- Characterize using high-resolution mass spectrometry (HRMS) and NMR to confirm isotopic purity and structural integrity. Ensure compliance with safety protocols for handling deuterated compounds (e.g., stable storage conditions, inert atmosphere) .
Q. What metabolic pathways are involved in the conversion of Dapsone to N-acetyl Dapsone D4, and how do researchers model these pathways?
Methodological Answer:
- Dapsone undergoes N-acetylation via hepatic enzymes (e.g., NAT2), forming N-acetyl Dapsone, which is deuterium-labeled to produce N-acetyl Dapsone D4.
- Note the "futile cycle" in humans: N-acetyl Dapsone must be deacetylated back to Dapsone for urinary excretion, complicating pharmacokinetic models. Use physiologically based pharmacokinetic (PBPK) modeling to simulate hepatic reabsorption and enterohepatic circulation .
Advanced Research Questions
Q. How do researchers address discrepancies in reported IC₅₀ values for N-acetyl Dapsone D4 in enzyme inhibition assays?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., buffer pH, temperature, enzyme concentration) to minimize variability.
- Use high-throughput screening (HTS) with internal controls (e.g., dapsone IC₅₀ = 118 μM for MbtI inhibition) to calibrate results.
- Analyze structural-activity relationships (SAR): For example, N-alkyl or acetyl modifications (e.g., compound 32 in MbtI studies) may abolish activity, highlighting SAR sensitivity .
Q. What analytical methods are optimal for quantifying N-acetyl Dapsone D4 in acute toxicity studies?
Methodological Answer:
- Combine ELISA kits (e.g., Creative Diagnostics’ Dapsone-specific reagents) for rapid screening with LC-MS/MS for precise quantification.
- Validate methods using spiked biological matrices (e.g., plasma, urine) to assess recovery rates and limit of detection (LOD). Reference case studies on methemoglobinemia for clinical correlation .
Q. How should researchers design experiments to evaluate the acute toxicological profile of N-acetyl Dapsone D4?
Methodological Answer:
- Use central composite design (CCD) to optimize variables (e.g., dose, exposure time) and assess nonlinear effects.
- Monitor methemoglobin formation and hemolytic anemia in vitro (e.g., human erythrocyte assays) and in vivo (rodent models). Include activated charcoal and methylene blue as antidotes in protocols .
Q. What strategies resolve contradictions in the literature regarding the immunomodulatory effects of N-acetyl Dapsone D4?
Methodological Answer:
- Conduct dose-response studies to differentiate metabolite-specific effects from parent compound activity.
- Compare results across species (e.g., murine vs. human immune cells) to identify translational limitations. Reference analogs like N-563, which show species-dependent immunostimulatory activity .
Q. How does deuterium labeling impact the stability and pharmacokinetics of N-acetyl Dapsone D4 compared to non-labeled analogs?
Methodological Answer:
- Deuterium labeling reduces metabolic degradation via the kinetic isotope effect (KIE) , prolonging half-life.
- Use stable isotope tracing in pharmacokinetic studies to compare AUC (area under the curve) and Cmax between labeled and non-labeled forms. Note potential isotopic interference in MS quantification .
Data Interpretation and Reporting
Q. How should researchers address variability in metabolite recovery rates across different analytical platforms?
Methodological Answer:
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in acute exposure models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
